![molecular formula C8H20P2 B14148722 (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] CAS No. 89227-48-5](/img/structure/B14148722.png)
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] can be synthesized through the reaction of ethane-1,2-diyl dichloride with two equivalents of propan-2-ylphosphane under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the deprotonation of the phosphane .
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium(II) chloride or nickel(II) acetate in solvents like dichloromethane or ethanol.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Requires other ligands and a suitable solvent, often conducted under inert conditions to prevent unwanted side reactions.
Major Products
Coordination Complexes: Various metal-ligand complexes.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Ligands: Formed through ligand exchange.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential in bioinorganic chemistry, including enzyme mimetics and metalloprotein studies.
Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Mécanisme D'action
The mechanism by which (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] exerts its effects involves the formation of stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Similar structure but with phenyl groups instead of isopropyl groups.
1,2-Bis(dimethylphosphino)ethane (dmpe): Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is unique due to its isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Propriétés
Numéro CAS |
89227-48-5 |
|---|---|
Formule moléculaire |
C8H20P2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
propan-2-yl(2-propan-2-ylphosphanylethyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
FMUUANBUYWACJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)PCCPC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


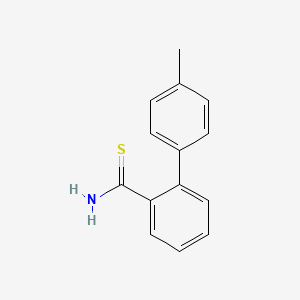
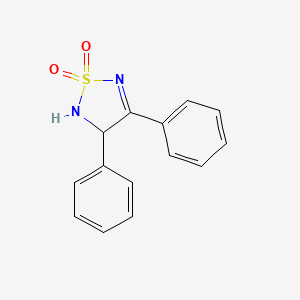
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)

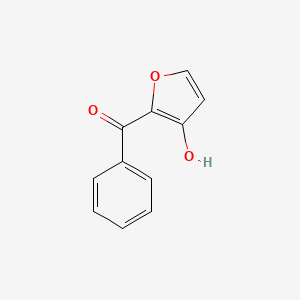
![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)

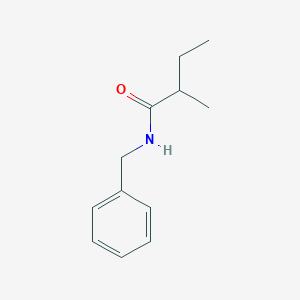
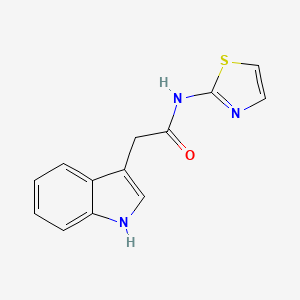
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
